
2,4-Dimethyl-N-phenyl-N-(p-tolyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethyl-N-phenyl-N-(p-tolyl)aniline is an organic compound with the molecular formula C21H21N. It is a derivative of aniline, where the nitrogen atom is bonded to two aromatic rings, one of which is substituted with two methyl groups at the 2 and 4 positions, and the other with a methyl group at the para position. This compound is known for its applications in organic electronics and materials science due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-N-phenyl-N-(p-tolyl)aniline typically involves the reaction of 2,4-dimethylaniline with p-toluidine in the presence of a suitable catalyst. One common method is the Suzuki-Miyaura coupling reaction, which employs palladium as a catalyst and boronic acids as reagents . The reaction is carried out under mild conditions, making it efficient and environmentally friendly.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on the desired purity and yield. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures high-quality production .
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-N-phenyl-N-(p-tolyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted anilines, quinones, and other aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,4-Dimethyl-N-phenyl-N-(p-tolyl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Mechanism of Action
The mechanism by which 2,4-Dimethyl-N-phenyl-N-(p-tolyl)aniline exerts its effects involves interactions with various molecular targets and pathways. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its reactivity and binding affinity. These interactions are crucial in its applications in organic electronics and materials science .
Comparison with Similar Compounds
Similar Compounds
4,4’-Dimethyltriphenylamine: Similar in structure but with different substitution patterns.
N,N-Di-p-tolylaniline: Another derivative with variations in the aromatic ring substitutions.
Uniqueness
2,4-Dimethyl-N-phenyl-N-(p-tolyl)aniline stands out due to its specific substitution pattern, which imparts unique electronic properties. This makes it particularly valuable in the development of advanced materials for electronic applications .
Properties
CAS No. |
1071935-18-6 |
|---|---|
Molecular Formula |
C21H21N |
Molecular Weight |
287.4 g/mol |
IUPAC Name |
2,4-dimethyl-N-(4-methylphenyl)-N-phenylaniline |
InChI |
InChI=1S/C21H21N/c1-16-9-12-20(13-10-16)22(19-7-5-4-6-8-19)21-14-11-17(2)15-18(21)3/h4-15H,1-3H3 |
InChI Key |
AKPKRGCTFSWQPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=C(C=C(C=C3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


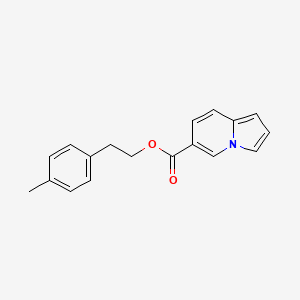
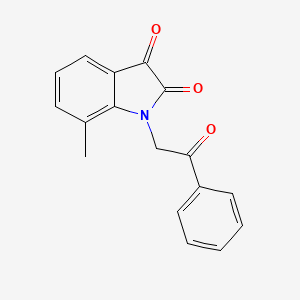

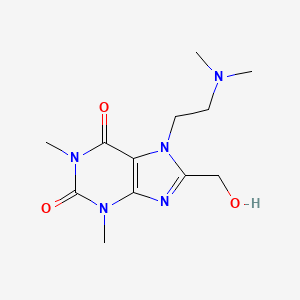
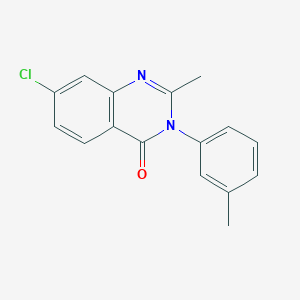
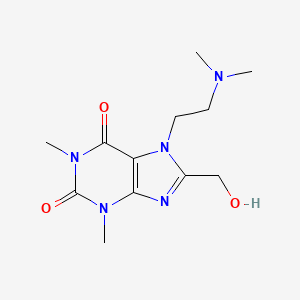
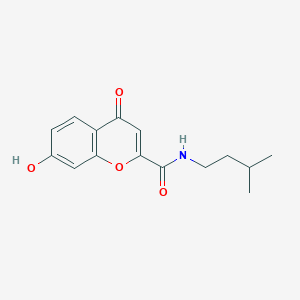
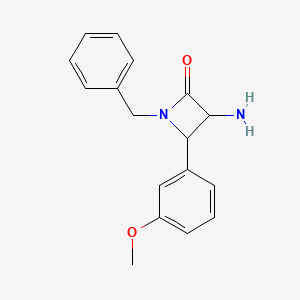

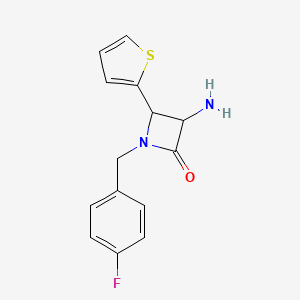
![7-Chloro-9-Ethyl-6-fluoroisoxazolo[3,4-b]quinoline-3,4(1H,9H)-dione](/img/structure/B11842816.png)
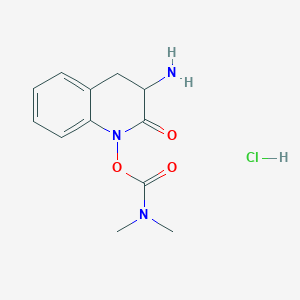
![2-(4-Chlorophenyl)indeno[2,1-b]pyran](/img/structure/B11842825.png)

